Tris(((2-aminoethyl)amino)methyl)phenol
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Overview
Description
Tris(((2-aminoethyl)amino)methyl)phenol is an organic compound with the molecular formula C15H30N6O. This compound is characterized by the presence of a phenol group substituted with three ((2-aminoethyl)amino)methyl groups. It is a versatile compound used in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(((2-aminoethyl)amino)methyl)phenol typically involves the reaction of phenol with formaldehyde and 2-aminoethylamine. This reaction is a Mannich-type reaction, where the phenol acts as the nucleophile, formaldehyde as the electrophile, and 2-aminoethylamine as the amine source. The reaction is usually carried out under acidic conditions to facilitate the formation of the Mannich base .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phenol, formaldehyde, and 2-aminoethylamine are mixed in precise stoichiometric ratios. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting compound is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tris(((2-aminoethyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Tris(((2-aminoethyl)amino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the synthesis of biologically active molecules and as a crosslinking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and coatings
Mechanism of Action
The mechanism of action of Tris(((2-aminoethyl)amino)methyl)phenol involves its ability to form stable complexes with metal ions. The compound acts as a tetradentate ligand, coordinating with metal ions through its amino and phenol groups. This coordination stabilizes the metal ions and enhances their reactivity in various chemical processes. The molecular targets include transition metals such as copper, nickel, and cobalt, and the pathways involved are primarily related to coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: Similar in structure but lacks the phenol group.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains dimethylamino groups instead of ((2-aminoethyl)amino)methyl groups
Uniqueness
Tris(((2-aminoethyl)amino)methyl)phenol is unique due to its combination of phenol and ((2-aminoethyl)amino)methyl groups, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable in forming stable metal complexes and in various industrial applications .
Properties
CAS No. |
94031-01-3 |
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Molecular Formula |
C15H30N6O |
Molecular Weight |
310.44 g/mol |
IUPAC Name |
2,3,4-tris[(2-aminoethylamino)methyl]phenol |
InChI |
InChI=1S/C15H30N6O/c16-3-6-19-9-12-1-2-15(22)14(11-21-8-5-18)13(12)10-20-7-4-17/h1-2,19-22H,3-11,16-18H2 |
InChI Key |
AXCKGFZSFFLPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CNCCN)CNCCN)CNCCN)O |
Origin of Product |
United States |
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